molecular formula C12H13FO B8628253 1-(4-Fluorophenyl)-5-hexen-2-one

1-(4-Fluorophenyl)-5-hexen-2-one

Cat. No.: B8628253
M. Wt: 192.23 g/mol
InChI Key: FJJOVJLRTVFXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-5-hexen-2-one is a fluorinated long-chain ketone that serves as a versatile building block in organic synthesis and medicinal chemistry research. The compound features a 4-fluorophenyl group and a hexenone chain, a structural motif found in various bioactive molecules. Its key reactive sites are the alkene, which allows for further functionalization through reactions like oxidation or hydrofunctionalization, and the ketone, which is amenable to nucleophilic additions or reductions. Fluorinated aryl ketones are prominent intermediates in multi-carbon homologation reactions, a process used to extend carbon chains for the construction of complex molecular architectures . Specifically, such compounds can be involved in transition metal-catalyzed C–C bond cleavage and coupling reactions with alkenols to generate long-chain ketones and aldehydes, which are valuable targets in pharmaceutical development . Furthermore, the 4-fluorophenyl subgroup is a common pharmacophore in the design of synthetic cathinones and other psychoactive substances studied in forensic and toxicological research . Researchers value this compound for exploring new synthetic methodologies, particularly in ligand-promoted catalytic systems, and for its potential application in the late-stage diversification of drug candidates . This product is intended for research purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

1-(4-fluorophenyl)hex-5-en-2-one

InChI

InChI=1S/C12H13FO/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h2,5-8H,1,3-4,9H2

InChI Key

FJJOVJLRTVFXGZ-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)CC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with fluorophenyl-containing analogs, focusing on structural features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Notable Properties/Applications Reference
1-(4-Fluorophenyl)-5-hexen-2-one C₁₂H₁₃FO Fluorophenyl, α,β-unsaturated ketone Potential reactivity in Michael additions; underexplored bioactivity -
4-Fluoromethcathinone (4-FMC) C₁₀H₁₂FNO Fluorophenyl, amino ketone CNS stimulant; water-soluble crystalline powder
5-Fluoro-2-hydroxyacetophenone C₈H₇FO₂ Fluorophenyl, hydroxy ketone Antimicrobial precursor; phenolic acidity enhances solubility
Fluvastatin derivative C₂₃H₂₄FNO₂ Fluorophenyl, indolyl, hydroxy ketone Cholesterol-lowering (statin) activity; complex pharmacokinetics
1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one C₁₆H₁₅FN₂O₂ Fluorophenyl, pyrazolidinone Heterocyclic scaffold for drug design; synthesized via cyclocondensation

Structural and Electronic Differences

  • Electron-Withdrawing Effects: The 4-fluorophenyl group in this compound increases the ketone’s electrophilicity compared to non-fluorinated analogs. This contrasts with 5-fluoro-2-hydroxyacetophenone, where the hydroxyl group donates electrons, reducing ketone reactivity .
  • In contrast, 4-FMC’s shorter propanone backbone limits conjugation but enhances bioavailability .

Physicochemical Properties

  • Solubility: 4-FMC’s hydrochloride salt exhibits high water solubility, whereas this compound’s hydrophobic alkenone chain may limit aqueous solubility .
  • Thermal Stability: Pyrazolidinone derivatives () show higher melting points due to hydrogen bonding, contrasting with the alkenone’s lower thermal stability .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-Fluorophenyl)-5-hexen-2-one, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via alkene functionalization using hypervalent iodine reagents, as demonstrated in azidolactone synthesis (e.g., starting from 4-(4-fluorophenyl)pent-4-enoic acid) . Key steps include:

  • Reagent Selection : Use iodine(III) reagents (e.g., PhI(OAc)₂) to promote cyclization.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
  • Optimization : Vary reaction temperature (60–80°C) and stoichiometry (1.2–1.5 eq. reagent) to maximize yield. Monitor progress via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) identifies olefinic protons (δ 5.2–5.8 ppm) and fluorophenyl aromatic signals (δ 7.1–7.4 ppm). ¹³C NMR confirms carbonyl (δ ~210 ppm) and fluorinated aryl carbons .
  • IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
  • HRMS : Use ESI-MS to validate molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₂FO: 199.0871) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental NMR data for fluorophenyl-containing compounds be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or approximations in density functional theory (DFT) models. To address this:

  • Solvent Correction : Apply the IEF-PCM solvation model in Gaussian or ORCA software to simulate solvent shifts .
  • Benchmarking : Compare experimental ¹H NMR (e.g., δ 5.6 ppm for hexenyl protons) with DFT/B3LYP/6-311+G(d,p)-calculated shifts. Adjust dihedral angles in conformational analysis to improve accuracy .

Q. What strategies are effective in analyzing non-centrosymmetric crystal packing of fluorophenyl derivatives?

  • Methodological Answer : For X-ray crystallography:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Solve structures via direct methods (SHELXS) and refine with SHELXL .
  • Packing Analysis : Identify intermolecular interactions (e.g., C-H···O, π-π stacking) using Mercury software. Calculate Hirshfeld surfaces to quantify fluorine’s role in stabilizing non-centrosymmetric arrangements .

Q. How can structure-activity relationships (SAR) for fluorophenyl moieties in bioactive compounds be systematically studied?

  • Methodological Answer :

  • In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Compare with non-fluorinated analogs to isolate fluorine’s electronic effects .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Fluorine’s electronegativity enhances binding via dipole interactions or halogen bonding .

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